![molecular formula C25H23O13- B1264086 Biochanin A 7-O-beta-D-glucoside 6''-O-malonate](/img/structure/B1264086.png)
Biochanin A 7-O-beta-D-glucoside 6''-O-malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biochanin A 7-O-beta-D-glucoside 6''-O-malonate is conjugate base of biochanin A 7-O-(6-O-malonyl-beta-D-glucoside). It is a 3-oxo monocarboxylic acid anion and a flavonoid oxoanion. It is a conjugate base of a biochanin A 7-O-(6-O-malonyl-beta-D-glucoside). It is a conjugate acid of a biochanin A 7-O-beta-D-glucoside 6''-O-malonate(2-).
Scientific Research Applications
Identification and Structural Characterization
- Biochanin A 7-O-beta-D-glucoside 6''-O-malonate is identified in various plant extracts, particularly in Trifolium pratense L. leaves, using techniques like liquid chromatography coupled to nuclear magnetic resonance spectroscopy (LC-NMR) (de Rijke et al., 2004).
Metabolic Activity in Plants
- In Cicer arietinum roots, it's observed that biochanin A 7-O-glucoside-6''-O-malonate demonstrates differing metabolic activities compared to other similar compounds (Jaques et al., 1985).
Degradation and Catabolism
- The degradation pathway of biochanin A 7-O-glucoside-6''-O-malonate by microorganisms like Fusarium javanicum is detailed, indicating its susceptibility to enzymatic breakdown (Schlieper et al., 1984).
Isoflavone Composition in Different Plants
- Studies show that biochanin A 7-O-glucoside 6''-O-malonate is a significant constituent of clover plants, contributing to their isoflavone profiles which vary across different parts of the plant and at different growing stages (Tsao et al., 2006).
Impact on Root Nodulation and Plant Response
- Research on Trifolium pratense L. suggests that the concentrations of biochanin A and its derivatives in plant leaves can be influenced by factors like waterlogging and disturbed root nodulation, highlighting its role in plant physiological responses (Rijke et al., 2005).
Role in Plant Defense
- Biochanin A 7-O-glucoside-6''-O-malonate plays a role in the defense mechanism of plants like Trifolium subterraneum against pests like the redlegged earth mite, demonstrating its importance in plant-environment interactions (Wang et al., 1998).
properties
Product Name |
Biochanin A 7-O-beta-D-glucoside 6''-O-malonate |
---|---|
Molecular Formula |
C25H23O13- |
Molecular Weight |
531.4 g/mol |
IUPAC Name |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoate |
InChI |
InChI=1S/C25H24O13/c1-34-12-4-2-11(3-5-12)14-9-35-16-7-13(6-15(26)20(16)21(14)30)37-25-24(33)23(32)22(31)17(38-25)10-36-19(29)8-18(27)28/h2-7,9,17,22-26,31-33H,8,10H2,1H3,(H,27,28)/p-1/t17-,22-,23+,24-,25-/m1/s1 |
InChI Key |
VRCBYTZZZFFKEN-RBZNUJCTSA-M |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)[O-])O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)[O-])O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.